molecular formula C10H22 B099930 3,4-Diethylhexane CAS No. 19398-77-7

3,4-Diethylhexane

Cat. No.: B099930
CAS No.: 19398-77-7
M. Wt: 142.28 g/mol
InChI Key: VBZCRMTUDYIWIH-UHFFFAOYSA-N
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Description

3,4-Diethylhexane is an organic compound with the molecular formula C10H22. It is a branched alkane, specifically a derivative of hexane, where two ethyl groups are substituted at the third and fourth positions of the hexane chain. This compound is part of the larger family of hydrocarbons and is characterized by its relatively simple structure and non-polar nature.

Scientific Research Applications

3,4-Diethylhexane has several applications in scientific research, particularly in the fields of chemistry and materials science. It is often used as a reference compound in studies involving hydrocarbons and their reactivity. Additionally, its non-polar nature makes it a suitable solvent for various organic reactions and extractions.

In the field of materials science, this compound is used in the synthesis of specialized polymers and as a component in the formulation of lubricants and greases

Mechanism of Action

The mechanism of action of 3,4-Diethylhexane is not specified in the available resources. As a simple alkane, it does not have a specific biological target or function .

Future Directions

The future directions of 3,4-Diethylhexane are not specified in the available resources. As a simple alkane, it may find use in various chemical reactions as a reagent or solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethylhexane can be achieved through various methods, including the alkylation of hexane with ethyl groups. One common approach involves the use of Friedel-Crafts alkylation, where hexane is reacted with ethyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride. The reaction conditions typically require an anhydrous environment and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3,4-Diethyl-3-hexene. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve the desired hydrogenation. The resulting product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Although this compound itself is a fully saturated hydrocarbon, its derivatives can be reduced using hydrogen gas in the presence of a metal catalyst.

    Substitution: This compound can participate in substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms. Chlorination and bromination are common examples, using chlorine or bromine gas under UV light or heat.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or elevated temperatures.

Major Products Formed:

    Oxidation: Formation of 3,4-Diethylhexanol, 3,4-Diethylhexanal, or 3,4-Diethylhexanoic acid.

    Reduction: No significant reduction products as this compound is already saturated.

    Substitution: Formation of 3,4-Diethyl-3-chlorohexane or 3,4-Diethyl-3-bromohexane.

Comparison with Similar Compounds

    Hexane: A straight-chain alkane with six carbon atoms.

    3,3-Diethylhexane: A structural isomer with both ethyl groups on the third carbon.

    3,4-Dimethylhexane: A similar compound with methyl groups instead of ethyl groups.

Uniqueness of 3,4-Diethylhexane: this compound is unique due to its specific branching pattern, which influences its physical properties such as boiling point and solubility. Compared to its isomers, it may exhibit different reactivity and stability, making it a valuable compound for specific industrial and research applications.

Properties

IUPAC Name

3,4-diethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-5-9(6-2)10(7-3)8-4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZCRMTUDYIWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066485
Record name Hexane, 3,4-diethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19398-77-7
Record name 3,4-Diethylhexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19398-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 3,4-diethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane, 3,4-diethyl-
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Record name Hexane, 3,4-diethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexane, 3,4-diethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main atmospheric degradation products of 3,4-diethylhexane?

A: When this compound is released into the atmosphere, it reacts with hydroxyl radicals (OH). This reaction generates a variety of products, including acetaldehyde, propanal, 3-pentanone, 3-pentyl nitrate, hydroxycarbonyls, and hydroxynitrates. [, ] These products contribute to the complex chemistry of the atmosphere and impact air quality.

Q2: How does the reaction rate of this compound with OH radicals compare to other C10 alkanes?

A: Studies have shown that the rate constant for the reaction of this compound with OH radicals is 7.43 ± 0.48 x 10-12 cm3 molecule-1 s-1. [] This rate is slower than that of n-decane (12.5 ± 0.4 x 10-12 cm3 molecule-1 s-1) but faster than n-butylcyclohexane (15.8 ± 0.6 x 10-12 cm3 molecule-1 s-1), indicating that the structure of the C10 alkane influences its reactivity with OH radicals. []

Q3: Why is understanding the atmospheric chemistry of this compound important?

A: this compound is a component of mineral spirits, which are widely used in various applications. [] Understanding the atmospheric fate of this compound, particularly its reaction products and their potential to form ozone, is crucial for developing accurate air quality models and implementing effective pollution control strategies. []

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